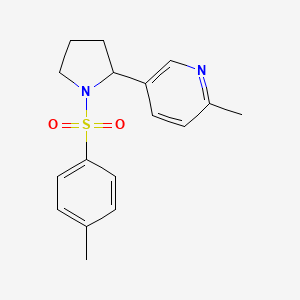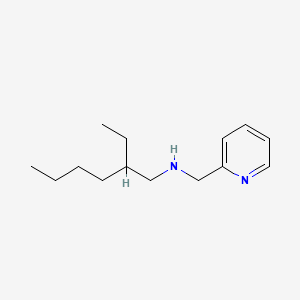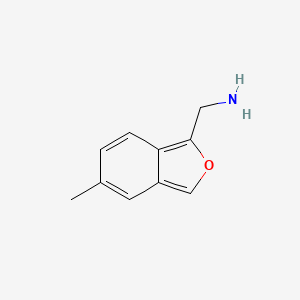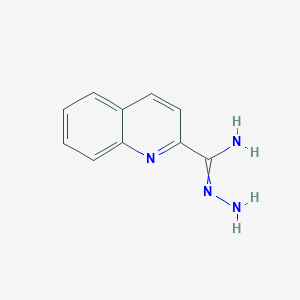
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is an organic compound that features a nitrophenyl group attached to a urea derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3-Nitrophenyl)ureido)methoxy)formamide typically involves the reaction of 3-nitroaniline with an isocyanate derivative under controlled conditions. The reaction proceeds through nucleophilic addition, forming the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-aminoaniline derivatives.
Substitution: Formation of halogenated nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((3-(3-Nitrophenyl)ureido)methoxy)formamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure with a methoxy group instead of a formamide group.
N-(4-Nitrophenyl)formamide: Similar structure but lacks the urea linkage.
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide: Contains a methoxy and nitro group but with different substituents.
Uniqueness
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is unique due to its combination of a nitrophenyl group and a urea linkage, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H10N4O5 |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15) |
InChI-Schlüssel |
QVIAEOCRVZBOSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)



![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)


